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Cotransin

Cat. No.: B10778824
M. Wt: 785.0 g/mol
InChI Key: LTYNXERAWVCPAH-OHRKNAERSA-N
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Description

Overview of Protein Biogenesis in the Endoplasmic Reticulum

Proteins targeted to the secretory pathway or various cellular membranes initiate their synthesis in the cytoplasm. nih.govmdpi.com As specific signal sequences or transmembrane domains emerge from the ribosome during translation, they are recognized by the signal recognition particle (SRP). nih.govmdpi.comnih.govnih.gov This recognition event halts translation temporarily and targets the ribosome-nascent chain (RNC) complex to the ER membrane. nih.govmdpi.comnih.govnih.gov At the ER, the RNC interacts with the SRP receptor, facilitating the transfer of the ribosome and nascent chain to the protein translocation channel, the Sec61 translocon. nih.govnih.govmolbiolcell.org This process, where translocation across or insertion into the ER membrane occurs concurrently with protein synthesis, is known as co-translational translocation. nih.govscribd.comnih.gov

Fundamental Role of the Sec61 Translocon in Eukaryotic Protein Import

The Sec61 translocon is the central component of the protein translocation machinery in the eukaryotic ER membrane. mdpi.comfrontiersin.orgfrontiersin.orgjove.com It is a heterotrimeric protein complex composed of three core subunits: Sec61α, Sec61β, and Sec61γ. jove.comwikipedia.orgfrontiersin.org The Sec61α subunit, the largest of the three, forms the core of the protein-conducting channel, a dynamic pore through the ER membrane. jove.comwikipedia.orgfrontiersin.org This channel facilitates the passage of hydrophilic polypeptide segments into the ER lumen. molbiolcell.orgjove.comwikipedia.org Additionally, the Sec61 complex possesses a "lateral gate," a region formed by transmembrane helices within Sec61α, which opens to allow hydrophobic segments of transmembrane proteins to partition directly into the lipid bilayer. molbiolcell.orgfrontiersin.orgjove.comwikipedia.orgfrontiersin.orgbiologists.com

In its resting state, the Sec61 channel is thought to be sealed by a plug domain within the central pore, preventing uncontrolled leakage of ions like Ca2+ from the ER lumen into the cytosol. nih.govjove.comwikipedia.orgfrontiersin.org Upon ribosome binding and engagement with a signal sequence or transmembrane domain, the translocon undergoes conformational changes, displacing the plug and opening the channel to accommodate the nascent polypeptide chain. nih.govmdpi.comfrontiersin.orgjove.comwikipedia.orgfrontiersin.org The interaction between the nascent chain's hydrophobic regions and the lateral gate is crucial for both translocation into the lumen and integration into the membrane. nih.govmdpi.comfrontiersin.org

Historical Development and Significance of Small Molecule Modulators of Sec61

Given the essential role of the Sec61 translocon in cellular protein homeostasis, it has emerged as an attractive target for small molecule modulation. Inhibitors of protein translocation can serve as valuable tools for dissecting the complex mechanisms of protein biogenesis and have potential as therapeutic agents for various diseases, including cancer and viral infections, where efficient protein translocation is often critical. mdpi.comfrontiersin.orgfrontiersin.orgbiorxiv.orgnih.govashpublications.org

Historically, the study of protein translocation relied heavily on biochemical and genetic approaches. The discovery and characterization of small molecules that could interfere with this process provided new avenues for research. These molecules offered the ability to acutely and reversibly perturb Sec61 function in a way that genetic methods often could not. The identification of compounds that could selectively inhibit the translocation of specific protein subsets, despite targeting a general channel like Sec61, highlighted the subtle interplay between signal sequences, nascent chains, and the translocon. researchgate.netresearchgate.netchemicalprobes.orgtargetmol.com This paved the way for using such molecules as chemical probes to gain deeper insights into the molecular mechanisms of Sec61 function and substrate recognition. escholarship.org

The development of small molecule modulators has been challenging due to the Sec61 complex's lack of enzymatic activity and the difficulty in its purification and reconstitution for high-throughput screening. mdpi.com Nevertheless, efforts have led to the identification of various compounds, including natural products and synthetic molecules, that target the Sec61 translocon. mdpi.comresearchgate.netresearchgate.net These modulators exhibit diverse mechanisms of action and substrate specificities, contributing significantly to our understanding of translocation dynamics and offering potential starting points for drug development. mdpi.comresearchgate.netresearchgate.net

Cotransin: Discovery, Structural Classification, and Early Characterization

Structure

2D Structure

Chemical Structure Depiction
molecular formula C42H68N6O8 B10778824 Cotransin

Properties

Molecular Formula

C42H68N6O8

Molecular Weight

785.0 g/mol

IUPAC Name

(3S,6S,9S,12S,15S,18S,21R)-9-benzyl-3,4,10,16,21-pentamethyl-6,12,15,18-tetrakis(2-methylpropyl)-1-oxa-4,7,10,13,16,19-hexazacyclohenicosane-2,5,8,11,14,17,20-heptone

InChI

InChI=1S/C42H68N6O8/c1-24(2)19-31-39(52)46(11)28(9)42(55)56-29(10)36(49)43-32(20-25(3)4)40(53)47(12)34(22-27(7)8)37(50)45-33(21-26(5)6)41(54)48(13)35(38(51)44-31)23-30-17-15-14-16-18-30/h14-18,24-29,31-35H,19-23H2,1-13H3,(H,43,49)(H,44,51)(H,45,50)/t28-,29+,31-,32-,33-,34-,35-/m0/s1

InChI Key

LTYNXERAWVCPAH-OHRKNAERSA-N

Isomeric SMILES

C[C@H]1C(=O)O[C@@H](C(=O)N[C@H](C(=O)N([C@H](C(=O)N[C@H](C(=O)N([C@H](C(=O)N[C@H](C(=O)N1C)CC(C)C)CC2=CC=CC=C2)C)CC(C)C)CC(C)C)C)CC(C)C)C

Canonical SMILES

CC1C(=O)OC(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)N1C)CC(C)C)CC2=CC=CC=C2)C)CC(C)C)CC(C)C)C)CC(C)C)C

Origin of Product

United States

Cotransin: Discovery, Structural Classification, and Early Characterization

Identification as a Fungal Natural Product Derivative

Cotransin was identified as a fungal natural product derivative. Its discovery is linked to screening programs aimed at finding inhibitors of cell adhesion molecule expression. researchgate.netnih.govmdpi.comresearchgate.net Specifically, the fungal cyclic heptadepsipeptide HUN-7293 was initially discovered as a potent suppressor of the expression of human vascular endothelial cell adhesion molecule 1 (VCAM-1). researchgate.netnih.govmdpi.comresearchgate.net Later, two independent studies revealed that HUN-7293, subsequently named this compound, inhibited cell surface receptor expression by preventing the translocation or membrane insertion of newly synthesized secreted or membrane proteins into the endoplasmic reticulum (ER). researchgate.netnih.gov

Structural Relationship to HUN-7293 and Other Cyclic Heptadepsipeptides

This compound is a cyclic heptadepsipeptide. researchgate.netresearchgate.netresearchgate.net It is structurally related to HUN-7293, being described as a HUN-7293 analog. mdpi.comfrontiersin.org HUN-7293 itself is a naturally occurring cyclic heptadepsipeptide. researchgate.netacs.org The structure of HUN-7293 was determined through X-ray crystallography and nuclear magnetic resonance, revealing a backbone conformation characterized by two cis-peptide bonds in both solution and crystalline states. researchgate.netresearchgate.netbiorxiv.org The cyclic depsipeptide structure involves at least one ester link replacing an amide link in the peptide backbone. researchgate.net Other natural product inhibitors of protein translocation, while structurally diverse, include depsipeptides like coibamide A and decatransin, polyketides like mycolactone (B1241217), hybrid depsipeptides and polyketides like apratoxins, and glycolipids like ipomoeassin F. researchgate.net this compound and related cyclic heptadepsipeptides, such as CAM741, have been shown to selectively inhibit the biosynthesis of a subset of secretory proteins. researchgate.netmdpi.com

Initial Characterization as an Inhibitor of Co-translational Translocation

This compound was initially characterized as a small molecule inhibitor that prevents protein translocation into the endoplasmic reticulum. researchgate.net It inhibits the co-translational translocation of specific substrate proteins across the ER membrane. nih.govfrontiersin.org This inhibition occurs by preventing the stable insertion of select nascent chains into the Sec61 translocation channel. researchgate.nettargetmol.comprobechem.com Studies using in vitro transcription/translation assays with rough endoplasmic reticulum microsomes demonstrated that this compound inhibited the glycosylation of VCAM1, an indicator of translocation, without affecting its translation. chemicalprobes.org Furthermore, this compound was shown to disrupt cross-linking between ER proteins and Sec61 alpha subunit at higher concentrations. chemicalprobes.org

Distinction as a Substrate-Selective Sec61 Inhibitor

A key distinction of this compound is its action as a substrate-selective Sec61 inhibitor. researchgate.nettargetmol.comprobechem.commdpi.comelifesciences.org Unlike broad-spectrum inhibitors that impair the translocation of many or all proteins targeted to the Sec61 complex, this compound selectively inhibits the biogenesis of a subset of secreted and membrane proteins. researchgate.netmdpi.comtargetmol.combiorxiv.org This selectivity is dependent on the N-terminal ER targeting signal peptide or transmembrane segment of the substrate protein. researchgate.netnih.gov this compound acts in a signal-sequence-discriminatory manner, altering the interaction between signal sequences and the Sec61 complex. researchgate.nettargetmol.com This suggests that this compound can modulate the range of substrates accommodated by the Sec61 channel. researchgate.net

Numerous substrates have been identified for this compound, including angiotensinogen, VCAM-1, p-selectin, β-lactamase, corticotropin-releasing factor receptor 1 (CRF1), endothelin B receptor (ETBR), aquaporin-2 (AQP2), HER-3, and TNF-α. frontiersin.orgtargetmol.com The half-maximal inhibitory concentration (IC50) for inhibiting the expression of proteins like VCAM-1 and p-selectin by blocking their co-translational translocation across ER membranes is in the range of 0.5-5 µM. targetmol.com

Research findings indicate that this compound binds to the Sec61 translocon, specifically interacting with the central pore-forming Sec61 alpha subunit. nih.govprobechem.com Structural studies suggest that this compound binds within the central pore of Sec61 at its lumenal end, contacting the lateral gate and the plug helix. biorxiv.orgnih.govbiorxiv.org This binding is thought to stabilize a partially open conformation of the lateral gate while preventing the plug from opening, thereby inhibiting substrate polypeptide insertion. mdpi.comnih.govbiorxiv.org The binding site of this compound overlaps with where a signal sequence typically docks upon insertion into the channel, but unlike signal sequences, this compound also contacts the closed plug domain. nih.govbiorxiv.org The substrate selectivity is proposed to arise from sensitive signal peptides engaging Sec61 at the cytosolic tip of the lateral gate and being stabilized in a nonproductive configuration, potentially through interactions with a composite surface defined by Sec61 and the bound this compound molecule. biorxiv.org

Molecular Mechanism of Cotransin Action on the Sec61 Translocon Complex

Direct Binding to the Sec61α Subunit

Photoaffinity labeling experiments have confirmed that the Sec61α subunit is the primary target site for cotransin activity. mdpi.com this compound binds directly to Sec61α, interfering with its function as a protein-conducting channel. escholarship.org

Localization of this compound Binding Sites within the Translocon

Research, including resistance studies and structural analyses, has localized the binding site of this compound to a region within the Sec61 translocon. This site is situated near the lumenal plug domain and the lateral gate of Sec61α. mdpi.comnih.govnih.govucsf.edu Cryo-electron microscopy (cryo-EM) structures have revealed that this compound binds to a lipid-exposed pocket formed by the partially open lateral gate and the plug domain of Sec61. nih.gov Mutations conferring resistance to this compound are often clustered in this binding pocket, further supporting its location. nih.govnih.govucsf.edu

Competitive Interactions with Other Sec61 Modulators

This compound's binding site on Sec61α can overlap with those of other Sec61 inhibitors, suggesting shared mechanisms of action or competitive binding. mdpi.com For instance, competitive binding assays have shown that mycolactone (B1241217) can compete with this compound for binding to the Sec61 translocon. mdpi.com However, some inhibitors like apratoxin A appear to bind to the Sec61α lateral gate in a distinct manner compared to cotransins, although some overlap in binding regions exists with other inhibitors like coibamide A. nih.govacs.org

Inhibition of Nascent Polypeptide Chain Insertion and Translocation

This compound's binding to Sec61α prevents the stable insertion of specific nascent polypeptide chains into the translocation channel, thereby inhibiting their translocation or integration into the ER membrane. researchgate.netescholarship.org

Prevention of Stable Insertion into the Sec61 Translocation Channel

This compound acts in a signal-sequence-discriminatory manner to prevent the productive interaction of the nascent chain with the Sec61 channel and its stable insertion. researchgate.netnih.govresearchgate.net This leads to the nascent polypeptide being diverted or failing to enter the translocation pathway correctly. mdpi.com Studies on specific substrates like VCAM-1 have shown that this compound alters the orientation of the nascent chain relative to the translocon subunits. mdpi.com

Allosteric Modulation of Sec61 Translocon Gating

This compound is considered an allosteric inhibitor of Sec61. nih.govacs.org By binding near the plug domain, this compound is thought to stabilize the Sec61 channel in a conformation that is unfavorable for translocation. nih.govmdpi.com This stabilization of a partially open or closed state prevents the full opening of the channel required for polypeptide passage. nih.govnih.gov The interaction with the plug domain appears to prevent its displacement, which is necessary for the translocon to open towards the ER lumen or the lipid bilayer. mdpi.comnih.gov

Stabilization of Pre-integration Intermediates of Transmembrane Domains

A key finding regarding this compound's mechanism is its ability to trap nascent transmembrane domains (TMDs) in a pre-integration intermediate state within the cytosolic vestibule of the Sec61 channel. escholarship.orgnih.govacs.orgelifesciences.org Site-specific crosslinking studies have shown that in the presence of this compound, the nascent TMD docks near the cytosolic tip of the lateral gate. escholarship.orgnih.gov This this compound-stabilized intermediate represents a stage before the TMD fully integrates into the lipid bilayer. escholarship.orgnih.gov The ability of a TMD to escape this this compound-arrested state is influenced by its biophysical properties, such as hydrophobicity and helical propensity. escholarship.orgnih.gov This suggests that this compound interferes with the dynamic interactions between the TMD and the lateral gate that are required for efficient membrane integration. nih.gov

Data Tables

Based on the research findings, the following data points regarding this compound's interaction with Sec61 and its effects can be summarized:

AspectObservation / FindingSource Index
Target Subunit Sec61α subunit serves as the target site. escholarship.orgmdpi.comchemicalprobes.org
Binding Site Location Near the lumenal plug domain and lateral gate of Sec61α. Binds to a lipid-exposed pocket. mdpi.comnih.govnih.govucsf.edu
Competitive Binding Competes for binding with inhibitors like mycolactone. mdpi.com Distinct binding mode from Apratoxin A, but some overlap with Coibamide A. nih.govacs.org mdpi.comnih.govacs.org
Substrate Selectivity Inhibits a subset of secretory and membrane proteins. researchgate.netescholarship.orgresearchgate.netresearchgate.net Depends on signal sequence or TMD properties. escholarship.orgresearchgate.net researchgate.netescholarship.orgresearchgate.netresearchgate.net
Effect on Nascent Chain Insertion Prevents stable insertion into the Sec61 channel. researchgate.netnih.gov Alters nascent chain orientation. mdpi.com researchgate.netnih.govmdpi.com
Effect on Sec61 Gating Allosteric modulator. nih.govacs.org Stabilizes a partially open/closed conformation. nih.govmdpi.comnih.govnih.gov Prevents plug displacement. mdpi.comnih.gov nih.govmdpi.comnih.govnih.govacs.org
Effect on TMD Integration Traps nascent TMDs in a pre-integration intermediate near the cytosolic tip of the lateral gate. escholarship.orgnih.govacs.orgelifesciences.org escholarship.orgnih.govacs.orgelifesciences.org
IC50 Range (for some substrates) 0.5-5 µM for certain proteins like VCAM-1 and p-selectin. targetmol.com targetmol.com

Signal Sequence and Transmembrane Domain Discriminatory Effects

A key characteristic of this compound is its ability to selectively inhibit the translocation of only a subset of Sec61 client proteins ucsf.eduescholarship.org. This selectivity is primarily determined by the sequence and biophysical properties of the ER-targeting signal peptide or the N-terminal transmembrane segment of the nascent protein biorxiv.org.

Analysis of Signal Peptide-Dependent Gating Inhibition

Research indicates that this compound may compete with the hydrophobic (H) domain of the nascent chain signal peptide for binding to the lateral gate nih.gov. A rough correlation between sensitivity to this compound and signal peptide hydrophobicity has been observed, although it is not the sole factor nih.gov. A conformational consensus motif in this compound-sensitive signal sequences, particularly in signal anchor sequences, has been identified through proteomic and mutagenesis studies researchgate.netnih.gov.

Sensitivity to Uncleaved Signal Anchors

While initially thought to primarily affect proteins with cleavable signal peptides, this compound has also been shown to inhibit the translocation of proteins with uncleaved signal anchor sequences nih.govmdpi.com. Tumor necrosis factor alpha (TNFα), a type II integral membrane protein with an uncleaved signal anchor, has been identified as a target of this compound and its analogs nih.govmdpi.com. This indicates that a cleavable signal sequence is not strictly required for this compound sensitivity acs.org. Sensitivity or resistance to cotransins depends on the identity of the protein's N-terminal ER-targeting sequence, including signal anchors escholarship.org.

Influence on Nascent Chain Fate and Cytosolic Degradation Pathways

When this compound inhibits the translocation of a nascent polypeptide chain into the ER lumen or its insertion into the ER membrane, the affected protein is rerouted cam.ac.uk. Instead of entering the secretory pathway, these nascent chains are displaced into the cytosol acs.org. Once in the cytosol, these mislocalized nascent proteins become substrates for cytosolic degradation pathways acs.orgfrontiersin.org. Studies have shown that this compound-mediated inhibition of translocation leads to the cytosolic displacement of the nascent polypeptide and its subsequent degradation by the ubiquitin-proteasome system acs.org. This suggests that unproductive co-translational folding intermediates that arise due to translocation blockage by this compound are recognized by cellular quality control systems and targeted for degradation nih.govnih.gov.

The rerouting of nascent chains to the cytosol for proteasomal degradation represents a pre-emptive quality control pathway that can be engaged when ER translocation is attenuated frontiersin.org.

Data Tables

While the search results mention tables detailing this compound substrates and their sensitivity targetmol.commdpi.com, the raw data for these tables were not directly provided in a format suitable for interactive table generation within this response. However, the text identifies several proteins as this compound-sensitive substrates:

VCAM-1 (Vascular cell adhesion molecule 1) nih.govucsf.edutargetmol.commdpi.comacs.org

P-selectin nih.govtargetmol.com

Angiotensinogen nih.govtargetmol.commdpi.com

β-lactamase nih.govtargetmol.commdpi.com

Corticotropin releasing factor 1 (CRF-R-1) nih.govtargetmol.commdpi.com

Endothelin B receptor nih.govtargetmol.commdpi.com

Aquaporin 2 (AQP2) targetmol.commdpi.com

Human epidermal growth factor receptor 3 (HER-3) nih.govtargetmol.com

Tumor necrosis factor alpha (TNFα) nih.govtargetmol.commdpi.combiorxiv.orgresearchgate.netacs.org

It is also noted that this compound had no effect on the translocation of pPrl (preprolactin) ucsf.eduresearchgate.netcam.ac.ukchemicalprobes.org.

Substrate Specificity Profiling and Determinants of Cotransin Sensitivity

Identification of Cotransin-Sensitive Secretory and Membrane Proteins

Initial studies and subsequent proteomic analyses have identified a range of proteins whose translocation and expression are inhibited by this compound. These include both secretory and integral membrane proteins targetmol.commdpi.com.

Vasculature Cell Adhesion Molecule-1 (VCAM-1) and P-selectin

VCAM-1 and P-selectin were among the first proteins identified as being sensitive to this compound researchgate.nettargetmol.comcaltagmedsystems.co.uk. This compound inhibits the expression of these proteins by blocking their co-translational translocation across ER membranes targetmol.comcaltagmedsystems.co.uk. Studies in primary human endothelial cells have shown that this compound treatment reduces the cell surface expression of VCAM-1 and P-selectin researchgate.netresearchgate.net. The IC50 for this compound's effect on VCAM-1 expression is reported to be around 0.5 µM researchgate.netresearchgate.net. The sensitivity of VCAM-1 to this compound is determined by its signal sequence ucsf.edu.

Angiotensinogen and Beta-lactamase

Angiotensinogen, a secreted protein, and Beta-lactamase are also recognized as this compound-sensitive substrates targetmol.comnih.govapp17.comresearchgate.net. Their biosynthesis is inhibited by this compound at low micromolar concentrations nih.gov. These proteins were identified as sensitive through studies examining the effect of this compound on the translocation of a subset of secretory and membrane proteins nih.govnih.gov.

Corticotropin-Releasing Factor 1 (CRF1) and Endothelin B Receptor (ETBR)

Corticotropin-Releasing Factor 1 (CRF1), an integral membrane protein, and the Endothelin B Receptor (ETBR), a G protein-coupled receptor with a cleavable signal peptide, have been identified as this compound-sensitive proteins targetmol.comnih.govapp17.comresearchgate.netnih.govfrontiersin.orgresearchgate.net. The inhibition of ETBR expression by this compound is conferred solely by its signal peptide nih.gov. Studies using a biosynthesis assay based on fusions with the photoconvertible Kaede protein determined the IC50 value of this compound action on ETBR biosynthesis to be 5.4 µM researchgate.net.

Aquaporin 2 (AQP2)

Aquaporin 2 (AQP2), a water channel protein, is another integral membrane protein whose expression is inhibited by this compound targetmol.comapp17.comresearchgate.netfrontiersin.org. It is included in the list of proteins identified as this compound-sensitive through various profiling studies mdpi.comresearchgate.net.

Tumor Necrosis Factor Alpha (TNFα)

Tumor Necrosis Factor Alpha (TNFα) is a type II transmembrane protein that lacks a cleavable signal sequence but is targeted to the translocon by its membrane-spanning domain nih.gov. Despite this, TNFα has been identified as a highly sensitive substrate for this compound and certain this compound analogs nih.govprobechem.comnih.govdlshsi.edu.ph. This finding revealed that a cleavable signal sequence is not a strict requirement for this compound sensitivity mdpi.comnih.gov. This compound inhibits the cotranslational translocation of TNFα nih.govprobechem.com.

Human Epidermal Growth Factor Receptor 3 (HER3)

Human Epidermal Growth Factor Receptor 3 (HER3), a type I transmembrane receptor, is also a known this compound-sensitive protein targetmol.comapp17.comfrontiersin.orgnih.govnih.govresearchgate.netresearchgate.net. Specifically, the this compound analog CT8 has been shown to selectively inhibit HER3 expression by binding the Sec61 translocon and preventing the initiation of its cotranslational translocation, leading to HER3 degradation nih.govnih.govresearchgate.net. The selectivity for HER3 is attributed to its specific N-terminal signal peptide sequence researchgate.net.

Here is a summary of some this compound-sensitive proteins and their reported IC50 values where available:

Note: While AQP2 is listed as sensitive, the specific nature of its targeting sequence conferring this compound sensitivity is less explicitly defined in the provided snippets compared to others. It is generally considered an integral membrane protein translocated via Sec61.

This compound is a cyclic heptadepsipeptide that functions as a substrate-selective inhibitor of protein translocation into the endoplasmic reticulum (ER). researchgate.netnih.govnih.govescholarship.org It targets the Sec61 translocon, a protein-conducting channel in the ER membrane essential for the biogenesis of a large proportion of secreted and membrane proteins. escholarship.orgelifesciences.orgfrontiersin.orgescholarship.orgbiorxiv.orgfrontiersin.org Unlike broad-spectrum translocation inhibitors, this compound inhibits the translocation of only a specific subset of these proteins, a selectivity determined by the protein's N-terminal ER-targeting sequence, which can be either a cleavable signal peptide (SP) or a signal anchor (SA). researchgate.netnih.govescholarship.orgescholarship.orgnih.govescholarship.org

This compound's defining characteristic is its ability to selectively inhibit the cotranslational translocation of certain proteins across or into the ER membrane. researchgate.netnih.govmdpi.com This substrate selectivity is dictated by the specific features of the nascent protein's targeting sequence. escholarship.orgescholarship.orgescholarship.org Early research identified several proteins sensitive to this compound, including VCAM-1, p-selectin, angiotensinogen, β-lactamase, and corticotropin-releasing factor 1 (CRF1). nih.govfrontiersin.orgmdpi.comtargetmol.com Further studies expanded this list to include endothelin B receptor (ETBR), aquaporin 2 (AQP2), and tumor necrosis factor alpha (TNFα). frontiersin.orgmdpi.comtargetmol.com Notably, TNFα is a type II membrane protein that utilizes a signal anchor for ER targeting, demonstrating that a cleavable signal peptide is not a strict requirement for this compound sensitivity. nih.govmdpi.comnih.gov

Recent high-throughput screening efforts using a library encompassing nearly all human and mouse signal peptides have significantly broadened the understanding of this compound's substrate range, identifying 665 sensitive signal peptides, many of which were previously unknown. escholarship.orgescholarship.org This extensive profiling revealed that the oncoprotein human epidermal growth factor receptor 3 (HER3), targeted by a selective this compound analog (KZR-9873), possesses a particularly sensitive signal peptide. escholarship.orgnih.govrsc.org The sensitivity of signal peptides to this compound has been shown to correlate with the free energy of membrane integration, suggesting a link between the biophysical properties of the targeting sequence and its susceptibility to this compound inhibition. escholarship.org

Defining the Conformational Consensus Motif in this compound-Sensitive Targeting Sequences

Role of Signal Sequence Hydrophobicity and Helical Propensity

The biophysical properties of the nascent polypeptide's transmembrane domain (TMD) or signal sequence, particularly hydrophobicity and helical propensity, influence its interaction with the Sec61 translocon and its sensitivity to this compound. Progression through the translocation process, especially the step where the TMD or signal sequence engages the lateral gate of Sec61, is dependent on these properties. elifesciences.org Transmembrane domains or signal sequences with increased hydrophobicity and helical propensity have been shown to potentially overcome the block imposed by this compound binding to Sec61. elifesciences.orgnih.govbiorxiv.org

However, a simple, direct correlation between signal sequence hydrophobicity and this compound sensitivity has not been consistently observed across all substrates. nih.govresearchgate.net Hydrophobicity can be quite variable among both sensitive and non-sensitive signal sequences of both secretory and membrane proteins. researchgate.net Conversely, studies with this compound analogs have indicated that reducing the hydrophobicity of certain signal peptides can increase the inhibitory effect, while enhanced hydrophobicity can lead to resistance. nih.gov This highlights the complex interplay of factors, beyond just hydrophobicity, that determine sensitivity. Generally, this compound appears to block the integration of susceptible transmembrane domains that are typically of lower hydrophobicity and helical propensity compared to resistant ones. researchgate.netresearchgate.net

Positional Effects of Specific Amino Acid Residues on Sensitivity

Characterization of this compound-Resistant Proteins and Mechanisms

Resistance to this compound can arise through mutations in the Sec61 translocon itself or due to inherent features of the protein's targeting sequence. Genetic selection studies have identified point mutations in the lumenal plug region of the Sec61α subunit that confer dominant resistance to this compound and prevent its binding. elifesciences.org These resistance-conferring mutations tend to cluster near the lumenal plug and the lateral gate of Sec61α, indicating that this region is critical for this compound's mechanism of action. nih.govmdpi.com

The mechanism of resistance conferred by these mutations involves the stabilization of the Sec61 plug domain in a closed state, which allosterically hinders the translocation process. nih.gov Structural studies have shown that this compound binds to a common lipid-exposed pocket formed by the partially open lateral gate and the plug domain of Sec61. biorxiv.org This binding event stabilizes the plug in a closed conformation, thereby preventing the opening of the translocation pore necessary for substrate passage. biorxiv.org

Structure Activity Relationships and Rational Design of Cotransin Analogs

Chemical Modifications and Synthesis Strategies for Cotransin Derivatives

This compound is a cyclic depsipeptide, meaning it contains both peptide and ester bonds surrey.ac.uk. The total synthesis of HUN-7293 (later named this compound) has been established, facilitating detailed structure-activity relationship (SAR) studies rsc.org. Synthesis strategies for this compound analogs often involve solid-phase peptide synthesis (SPPS) techniques. One approach utilizes Boc SPPS to avoid issues like unwanted cyclization or hydrolysis encountered with Fmoc SPPS under basic conditions surrey.ac.uk. The use of specific linkers, such as a Fmoc-derived linker, allows for cleavage of the synthesized peptide under mild basic conditions surrey.ac.uk.

Studies on HUN-7293 variants have shown that modifications to side chains or the peptide backbone can significantly impact potency nih.govcam.ac.uk. For instance, a comparison of this compound analogs CT8 and CT9, which differ in only two side chains, revealed vastly different selectivity profiles nih.gov. CT8 exhibited higher selectivity compared to CT9 in a panel of secreted and transmembrane proteins nih.gov.

Recent work has explored the synthesis of lysine-substituted this compound analogs using Boc SPPS with a Fmoc-ONPh linker surrey.ac.uk. While successful in synthesizing analogs like Lys1-cotransin, Lys2-cotransin, and Lys4-cotransin, the yields were reported as low surrey.ac.uk.

Computer-aided design has also been employed to design this compound analogs, focusing on improving binding affinity to Sec61 dlshsi.edu.ph. Derivatives like KCT-16, KCT-61, KCT-13, and KCT-14 have shown better predicted binding affinities compared to this compound in molecular docking studies dlshsi.edu.ph.

Mutagenesis Studies of Sec61α Conferring this compound Resistance

Genetic screens, particularly unbiased mutagenesis screens in yeast and human cells, have been instrumental in identifying mutations in the Sec61α subunit that confer resistance to cotransins and their analogs rsc.orgnih.govbiorxiv.org. These studies provide crucial insights into the binding site and mechanism of action of cotransins rsc.orgnih.govbiorxiv.org.

Identification of Mutations near the Plug Domain and Lateral Gate

Resistance-conferring mutations to cotransins and other Sec61 inhibitors are frequently located in the plug domain and the lateral gate of Sec61α nih.govbiorxiv.orgmdpi.com. These regions are critical for the gating and opening of the Sec61 channel to allow protein translocation and membrane insertion nih.govbiorxiv.orgmdpi.com.

Genetic selection of this compound-resistant cells has uncovered multiple mutations clustered near the lumenal plug of Sec61α, suggesting this as a likely site of action for this compound nih.govnih.gov. Cryo-EM structures of Sec61 bound to this compound analogs, such as KZR-8445, confirm binding within the central pore near the lumenal plug and lateral gate biorxiv.orgbiorxiv.org. The binding site overlaps with regions where resistance mutations are found biorxiv.orgbiorxiv.org.

Specific mutations identified include those in the plug domain, such as R66I (equivalent to R67I in yeast Sec61α), which confers resistance to certain this compound analogs biorxiv.org. Mutations in the lateral gate region have also been identified nih.govbiorxiv.org. For example, an N302L mutation in yeast Sec61α (equivalent to N300L in human Sec61α) confers strong resistance to this compound CP2 and other inhibitors nih.govresearchgate.net. A Q129L mutation in yeast (equivalent to Q127L in human Sec61α) showed mild resistance to this compound CP2 nih.gov.

These mutations cluster around the putative binding site of this compound, which is formed by the partially open lateral gate and the plug domain nih.gov.

Functional Implications of Resistance-Conferring Mutations

The resistance-conferring mutations in Sec61α provide insights into how cotransins inhibit translocation. These mutations, often located near the plug domain and lateral gate, likely interfere with this compound binding or alter the conformation of the translocon nih.govbiorxiv.org.

One proposed mechanism is that this compound binding near the plug domain stabilizes the Sec61α channel in a partially open, translocation-incompetent state, preventing the signal peptide from fully entering or the transmembrane domain from inserting into the membrane nih.govmdpi.comnih.gov. Resistance mutations in this region could disrupt this stabilization nih.gov.

Studies with specific mutations, like R66I, demonstrate that these alterations in Sec61α reduce the inhibitory effect of this compound analogs on protein secretion biorxiv.org. The clustering of resistance mutations in the region between the plug domain and lateral gate supports the model that this lumenal area serves as a key interaction site for this compound mdpi.com.

Advanced Experimental Methodologies for Cotransin Research

In Vitro Translocation and Translation Assays

In vitro assays are crucial for dissecting the direct effects of Cotransin on the processes of protein translation and translocation into the ER, independent of other complex cellular pathways. These cell-free systems allow for controlled experimentation with defined components.

Use of Rough Endoplasmic Reticulum Microsomes

Rough endoplasmic reticulum (ER) microsomes are vesicles derived from the ER membrane that retain the protein translocation machinery, including the Sec61 complex chemrxiv.orgbiologists.com. In vitro transcription and translation assays, often using rabbit reticulocyte lysate, are performed in the presence of these microsomes and radiolabeled amino acids (e.g., [³⁵S]-methionine/cysteine) chemrxiv.orgbiologists.comucsf.edu. Nascent proteins synthesized in this system will be translocated into the microsomes if they contain an appropriate signal sequence. Translocation can be assessed by various methods, such as observing changes in protein size due to signal peptide cleavage or glycosylation within the ER lumen, or by protease protection assays chemrxiv.orgbiologists.comucsf.edu. Proteins successfully translocated into the microsomes are protected from digestion by exogenously added proteases like Proteinase K, unless the microsomal membrane is permeabilized with a detergent chemrxiv.orgucsf.edu.

This compound's effect is evaluated by including it in the translation/translocation reaction mixture. Studies using this method have shown that while this compound does not affect the translation of target proteins like VCAM1, it significantly inhibits their translocation into microsomes, evidenced by reduced glycosylation and increased accessibility to exogenous protease researchgate.netucsf.edu. In contrast, the translocation of proteins like pre-prolactin (pPrl), which are not sensitive to this compound, remains unaffected in these assays researchgate.netucsf.edu. These in vitro systems were instrumental in demonstrating this compound's signal sequence-discriminatory action researchgate.netucsf.edu.

Reconstituted Protein Systems in Synthetic Proteoliposomes

To further simplify the experimental system and study the minimal components required for translocation and this compound's action, reconstituted protein systems in synthetic proteoliposomes are employed chemicalprobes.orgd-nb.info. Proteoliposomes are artificial lipid vesicles into which purified membrane proteins, such as the Sec61 complex and the signal recognition particle receptor (SR), are inserted chemicalprobes.orgd-nb.infonih.gov. This allows for the investigation of the direct interaction between the nascent polypeptide chain, the translocation channel, and this compound in a highly controlled lipid environment chemicalprobes.orgd-nb.info.

Using proteoliposomes reconstituted with only Sec61 and SR, researchers have demonstrated that this compound directly inhibits the translocation of sensitive proteins like VCAM1 but not insensitive ones like pre-prolactin chemicalprobes.org. This confirms that this compound's primary target and site of action is the Sec61 translocon itself, and its effect is mediated through interactions with the nascent chain and the channel chemicalprobes.orgmdpi.com. These reconstituted systems are valuable for mechanistic studies, allowing for the precise manipulation of components and conditions to understand the molecular basis of this compound's inhibitory activity chemicalprobes.orgd-nb.info.

Cell-Based Assays for Protein Expression and Biogenesis

Pulse-Labeling and Immunoblotting Techniques

Pulse-labeling combined with immunoprecipitation and immunoblotting is a powerful technique to study the biosynthesis, translocation, and degradation of specific proteins in cells treated with this compound researchgate.netchemrxiv.orgnih.govacs.org. Cells are briefly incubated with radiolabeled amino acids (pulse) to label newly synthesized proteins. Following the pulse, cells can be lysed immediately or chased with unlabeled amino acids for various periods to track protein maturation and degradation nih.govacs.orgplos.org. Specific proteins are then isolated using antibodies (immunoprecipitation), separated by gel electrophoresis (SDS-PAGE), and detected by autoradiography chemrxiv.orgplos.org. Immunoblotting (Western blotting) is also widely used to assess the total cellular levels of specific proteins after this compound treatment researchgate.netchemrxiv.orgplos.orgresearchgate.net.

Studies using pulse-labeling have shown that this compound treatment leads to a reduction in the levels of newly synthesized, translocated, and secreted forms of sensitive proteins researchgate.netucsf.edu. For instance, pulse-labeling of COS-7 cells treated with this compound revealed a decrease in the levels of certain secreted proteins researchgate.net. Immunoblotting of cell lysates from this compound-treated cells expressing sensitive proteins like VCAM1 or HER3 shows a marked reduction in their expression levels researchgate.netchemrxiv.orgresearchgate.net. These techniques are crucial for identifying this compound-sensitive proteins and quantifying the extent of inhibition of their biogenesis in a cellular environment.

An example of data from pulse-labeling experiments could illustrate the reduction in a this compound-sensitive protein compared to a control.

TreatmentProtein X (this compound-Sensitive) Signal IntensityProtein Y (this compound-Insensitive) Signal Intensity
DMSO (Control)100%100%
This compound (5 µM)20%95%

Enzyme-Linked Immunosorbent Assay (ELISA) for Cell Surface Proteins

Enzyme-Linked Immunosorbent Assay (ELISA) is a quantitative method used to detect and measure the levels of specific proteins nih.gov. For studying the impact of this compound on membrane proteins that are trafficked to the cell surface, cell-based ELISA is particularly useful researchgate.netresearchgate.netnih.gov. In this method, intact cells are immobilized, and antibodies specific to extracellular epitopes of cell surface proteins are used for detection nih.gov. An enzyme-linked secondary antibody and a chromogenic or fluorescent substrate are then used to quantify the amount of the target protein on the cell surface nih.gov.

Cell-based ELISAs have been used to demonstrate that this compound treatment reduces the cell surface expression of sensitive membrane proteins like VCAM1 and P-selectin in endothelial cells researchgate.netresearchgate.net. This assay provides a direct measure of the functional outcome of inhibited translocation for proteins destined for the plasma membrane.

An example of data from a cell-based ELISA experiment could show the reduction in cell surface expression of a this compound-sensitive protein.

TreatmentCell Surface Protein Z (this compound-Sensitive) Level (Arbitrary Units)
DMSO (Control)1.5 ± 0.1
This compound (2 µM)0.3 ± 0.05

Proteomic Approaches for Comprehensive Substrate Identification

Given that this compound is a substrate-selective inhibitor, identifying the full spectrum of proteins affected by it is crucial for understanding its biological implications researchgate.netrsc.orgescholarship.org. Proteomic approaches, particularly quantitative mass spectrometry, enable the comprehensive analysis of protein expression levels in cells treated with this compound compared to control cells escholarship.orgresearchgate.netacs.orgresearchgate.net.

Techniques like Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) are often employed acs.orgresearchgate.net. In SILAC, cells are grown in media containing different isotopic forms of amino acids. One population of cells is treated with this compound, while the control population is left untreated. The cells are then mixed, and their proteins are extracted, digested into peptides, and analyzed by mass spectrometry acs.orgresearchgate.net. The ratio of the heavy and light isotopic forms of each peptide allows for the precise quantification of protein abundance in the treated versus control cells acs.orgresearchgate.net.

Proteomic studies using quantitative mass spectrometry have revealed that this compound affects the biosynthesis of a subset of secreted and membrane proteins escholarship.orgresearchgate.netresearchgate.net. While a saturating concentration of this compound can impact the biosynthesis of almost all secreted proteins, its effect on integral membrane proteins is more selective researchgate.netresearchgate.net. These studies have been instrumental in identifying novel this compound-sensitive proteins and investigating potential consensus motifs in their signal sequences or transmembrane domains that confer sensitivity rsc.orgescholarship.orgresearchgate.netresearchgate.net.

An example of proteomic data could be presented as a table showing the fold change in protein expression upon this compound treatment for several identified proteins.

ProteinFunctional ClassFold Change (this compound/Control)This compound Sensitivity
VCAM1Membrane Protein0.15Sensitive researchgate.net
AngiotensinogenSecreted Protein0.20Sensitive mdpi.com
GAPDHCytosolic Protein0.98Resistant researchgate.net
HER3Membrane Protein0.30Sensitive mdpi.comresearchgate.netresearchgate.net
PAI-1Secreted Protein0.95Resistant researchgate.net

These advanced experimental methodologies, ranging from controlled in vitro systems to comprehensive cell-based and proteomic analyses, have been essential for characterizing this compound as a specific modulator of Sec61-dependent protein translocation and for identifying the diverse range of proteins whose biogenesis is affected by this compound.

Quantitative Mass Spectrometry with Stable Isotope Labeling (SILAC)

Stable Isotope Labeling by Amino acids in Cell culture (SILAC) in combination with quantitative mass spectrometry is a powerful technique used to globally assess the impact of this compound on protein expression and translocation. This method allows for the identification and quantification of proteins whose levels are affected by this compound treatment researchgate.netfigshare.complos.org.

In a typical SILAC experiment, cells are cultured in media containing either "light" or "heavy" isotopic forms of essential amino acids, such as lysine (B10760008) and arginine researchgate.netplos.org. One population of cells (e.g., labeled with heavy isotopes) is treated with this compound, while the other population (labeled with light isotopes) serves as a control researchgate.netplos.org. After treatment, the cells are lysed, and the protein samples from both populations are mixed, digested into peptides, and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) researchgate.netplos.org. The ratio of heavy to light peptides for each identified protein provides a quantitative measure of how this compound treatment affects the protein's abundance or translocation efficiency researchgate.netplos.org.

Using SILAC, researchers have analyzed the expression of secreted and integral membrane proteins in cell lines like human hepatocellular liver carcinoma cells (HepG2) following this compound treatment researchgate.netplos.org. These studies have revealed that while a saturating concentration of this compound can affect the biosynthesis of a significant portion of secreted proteins, most integral membrane proteins remain resistant, highlighting the complexity of this compound's selectivity researchgate.netresearchgate.net.

An example of SILAC results can be visualized in dot plots where the ratios of protein expression from this compound-treated versus control samples (heavy/light and light/heavy from forward and reverse experiments) are plotted against each other. Proteins falling outside a defined range are considered inhibited by this compound plos.org.

Structural and Biophysical Techniques

Structural and biophysical techniques are crucial for understanding the molecular interactions between this compound, its target (Sec61), and nascent polypeptide chains.

Photoaffinity labeling (PAL) is a biochemical strategy employed to identify the direct molecular targets of small molecules like this compound nih.govenamine.netnih.gov. This technique involves synthesizing a photoaffinity probe, which is an analog of the small molecule of interest that contains a photoreactive group (e.g., diazirine or benzophenone) and a reporter tag (e.g., alkyne or biotin) nih.govenamine.netnih.gov.

When the photoaffinity probe binds to its target protein, UV irradiation is applied, which activates the photoreactive group, causing it to covalently crosslink to nearby amino acid residues on the binding partner nih.govenamine.netnih.gov. The reporter tag allows for the detection and isolation of the crosslinked protein-probe adduct, which can then be identified, often by mass spectrometry nih.govenamine.netnih.gov.

Utilizing alkyl diazirine-based photoaffinity probes incorporating an alkyne handle, Sec61α has been identified as the molecular target of cotransins core.ac.uknih.gov. This confirmation was achieved through photo-crosslinking experiments followed by detection of the labeled Sec61α subunit nih.gov. Competition experiments with known Sec61 ligands can further validate the specificity of the photoaffinity probe binding chemrxiv.org.

Site-specific crosslinking is a technique used to map the spatial proximity and interactions between nascent polypeptide chains and components of the protein translocation machinery, such as the Sec61 translocon escholarship.orgcore.ac.ukbiologists.com. This method typically involves incorporating photoreactive amino acids or chemical crosslinkers at specific positions within a nascent chain that is stalled at the translocon escholarship.orgcore.ac.ukbiologists.com.

By analyzing the proteins that become crosslinked to the nascent chain in the presence or absence of this compound, researchers can infer how the inhibitor alters the positioning and interaction of the nascent chain within the translocon channel escholarship.orgcore.ac.ukbiologists.commdpi.com.

Extensive in vitro crosslinking studies using arrested nascent chains have shown that this compound prevents the signal sequence from inserting into the translocon core.ac.uk. Changes in the crosslinking patterns between nascent chains and ER proteins, including Sec61 subunits, have been observed in the presence of this compound researchgate.netmdpi.com. Specifically, studies have indicated that this compound can alter the orientation of the nascent chain with respect to different translocon subunits and may dislocate sensitive nascent chains towards the Sec61β subunit researchgate.netmdpi.com. Site-specific crosslinking has also been used to analyze this compound-stabilized pre-integration intermediates, revealing the position of transmembrane domains near the lateral gate of Sec61 escholarship.org.

Genetic selection and pooled-cell screening platforms are powerful approaches for identifying genetic mutations that confer resistance to this compound and for systematically analyzing the impact of signal sequence variations on this compound sensitivity core.ac.ukresearchgate.netnih.govelementbiosciences.comembopress.org.

Genetic selection involves exposing a population of cells with random mutations to this compound and selecting for cells that are resistant to its inhibitory effects core.ac.uk. By sequencing the genomes of resistant clones, mutations in genes that are involved in this compound's mechanism of action or target can be identified core.ac.uk. This approach has successfully identified dominant mutations in Sec61p (in yeast) and Sec61α1 (in mammals) that confer resistance to this compound and related inhibitors, further confirming Sec61 as the conserved target core.ac.uk.

Pooled-cell screening platforms, often utilizing technologies like CRISPR-based gene editing, allow for high-throughput analysis of the impact of a large number of genetic perturbations or sequence variants in a single experiment researchgate.netnih.govelementbiosciences.comembopress.org. For studying this compound, these platforms can be used to screen libraries of cells expressing different signal sequence variants to determine their sensitivity or resistance to this compound-mediated translocation inhibition researchgate.net. This helps in defining the features within signal sequences that mediate sensitivity to this compound ucsf.eduresearchgate.net. Pooled screens can involve selecting for cells that survive or proliferate in the presence of the inhibitor and then using next-generation sequencing to identify the enriched genetic variants nih.govembopress.org.

For example, a pooled-cell screening platform has been used to interrogate a large number of human signal sequences in parallel to assess their sensitivity to cotransins researchgate.net.

Academic Research Applications and Broader Implications of Cotransin Studies

Cotransin as a Chemical Probe for Dissecting Sec61 Translocon Dynamics

This compound's ability to selectively inhibit the translocation of certain proteins by binding to the Sec61 translocon has established it as a significant chemical probe. researchgate.netescholarship.orgsurrey.ac.uk It directly targets the Sec61α subunit, the central pore-forming component of the translocon. rsc.orgbiorxiv.org Photoaffinity labeling experiments have confirmed that Sec61α is the target site for this compound activity. mdpi.com Studies using minimal liposomes containing only Sec61 and the signal recognition particle receptor (SR) demonstrated that this compound could selectively prevent the translocation of VCAM-1, indicating that accessory translocon factors like TRAP, TRAM, Sec62/63, and BiP are not required for its activity. nih.gov

This compound's interaction with Sec61 is described as signal sequence-discriminatory, meaning its inhibitory effect depends on the specific N-terminal signal peptide or transmembrane segment of the nascent protein being translocated. rsc.orgresearchgate.netescholarship.org This discriminatory action allows researchers to investigate how different signal sequences interact with the Sec61 channel and what features confer sensitivity or resistance to this compound inhibition. rsc.orgresearchgate.net Resistance studies and mutagenesis have indicated that this compound binds to a region near the plug domain and the lateral gate of the Sec61 translocon. biorxiv.orgmdpi.com This binding is thought to stabilize the partially opened gate of Sec61α, preventing the signal peptide from efficiently entering the translocon and hindering transmembrane domain integration by blocking plug domain displacement. mdpi.com

While this compound is considered a valuable probe, research indicates that a comprehensive understanding of its selectivity across a wider range of signal sequences and a more detailed analysis of potential off-target activities would enhance its utility as a general probe for Sec61 function. chemicalprobes.org Despite this, this compound and its analogs remain the best available tools for studying Sec61-dependent protein translocation. chemicalprobes.org

Insights into Protein Translocation Mechanisms and Intermediate States

This compound provides a means to perturb the normal process of protein translocation at the ER membrane, offering insights into the mechanisms and intermediate states involved. By inhibiting the stable insertion of select nascent chains into the Sec61 channel, this compound allows for the study of pre-integration intermediates. researchgate.netescholarship.org Research using this compound has shown that it impedes the passage of a hydrophobic transmembrane domain from the Sec61 pore into the lipid bilayer. escholarship.org Site-specific crosslinking studies of this intermediate state have revealed an α-helical transmembrane domain docked near the cytosolic face of the lateral gate in Sec61. escholarship.org This suggests that direct interactions between the transmembrane domain and the lateral gate of Sec61 occur before the transmembrane domain is transferred into the membrane. escholarship.org

The observation that this compound stabilizes a specific intermediate state in the translocation process highlights the dynamic nature of the Sec61 channel and its interaction with nascent polypeptides. escholarship.orgbiorxiv.org Different Sec61 inhibitors can induce varying degrees of opening in the lateral gate, and the binding pocket for these inhibitors, including this compound, is located in a lipid-exposed region formed by the partially open lateral gate and plug domain. biorxiv.orgnih.gov This suggests a common mechanism where inhibitors stabilize the plug domain in a closed state, thereby preventing the full opening of the translocation pore. biorxiv.orgnih.gov The client-selective nature of this compound, in contrast to some other Sec61 inhibitors, further suggests that the interaction between the nascent chain's signal peptide and the Sec61 translocon influences the binding and inhibitory effect of this compound. biorxiv.orgnih.gov

Exploration of this compound and Analogs in Antiviral Research

The dependence of many viruses on the host cell's protein synthesis and translocation machinery, particularly the Sec61 translocon, has led to the exploration of Sec61 inhibitors like this compound and its analogs in antiviral research. mdpi.comfrontiersin.orgbiorxiv.org

Inhibition of Viral Replication Pathways Dependent on Sec61

Studies have demonstrated the importance of the Sec61 translocon in supporting the replication of several viruses, including influenza A virus (IAV), human immunodeficiency virus (HIV), and Dengue virus. mdpi.comfrontiersin.org By blocking the Sec61 translocon with this compound, researchers have shown that viral replication can be suppressed, implicating ER protein transport as a potential antiviral strategy. mdpi.comfrontiersin.org

This compound CT8 and its analog PS3061 have been shown to effectively inhibit Dengue virus (DENV) replication in monocyte-derived dendritic cells and vector cells. biorxiv.orgprobechem.com This suggests that targeting the Sec61-dependent steps in the viral life cycle, such as the translocation or insertion of viral proteins into the ER membrane, can be a viable approach to inhibit viral replication. biorxiv.org The antiviral potential of Sec61 inhibitors against other viruses, including SARS-CoV-2, has also been suggested, with some inhibitors reported to block the cotranslation of viral proteins like the spike protein. biorxiv.orgfrontiersin.org

Immunomodulatory Research Applications

This compound's ability to selectively inhibit the biogenesis of certain proteins involved in cellular communication and immune responses has led to its investigation in immunomodulatory research. researchgate.netfrontiersin.org

Modulation of Cellular Immune Responses via Protein Biogenesis Inhibition

Many proteins crucial for cellular immune responses, such as cytokines and cell adhesion molecules, are synthesized and translocated via the Sec61 pathway. researchgate.netbiorxiv.orgfrontiersin.org By selectively inhibiting the translocation of these specific proteins, this compound can modulate cellular immune responses. researchgate.netfrontiersin.org

For instance, this compound was initially identified as an inhibitor of endothelial cell adhesion molecules like VCAM-1, ICAM-1, and E-selectin, which play important roles in regulating leukocyte migration during inflammation. rsc.orgfrontiersin.orgnih.gov this compound CT8 has also been shown to inhibit the cotranslational translocation of TNFα, a key pro-inflammatory cytokine. biorxiv.orgprobechem.com The selective inhibition of such proteins by this compound and its analogs suggests their potential as immunosuppressive agents. frontiersin.org A this compound analog, KZR-8445, has demonstrated potent inhibition of pro-inflammatory cytokine secretion in primary immune cells and efficacy in a mouse model of rheumatoid arthritis. researchgate.net This highlights the potential of targeting Sec61-mediated protein biogenesis as a strategy for modulating immune responses in inflammatory and autoimmune diseases. researchgate.net

Investigation in Cancer Biology Research

The Sec61 translocon and the protein translocation pathway are increasingly recognized as potential targets in cancer biology due to the elevated protein synthesis demands of rapidly proliferating cancer cells and the importance of secreted and membrane proteins in cancer progression, signaling, and the tumor microenvironment. researchgate.netbiorxiv.orgresearchgate.net this compound has been investigated for its potential in cancer research.

One notable finding is the identification of the oncoprotein human epidermal growth factor receptor 3 (HER3) as a this compound-sensitive substrate. rsc.orgresearchgate.netmdpi.comfrontiersin.orgresearchgate.net HER3 is a cell surface pseudokinase implicated in several cancer types and is often difficult to target with conventional small molecules. rsc.orgbiorxiv.orgresearchgate.net Studies have shown that this compound can suppress HER3 expression by inhibiting its ER translocation, leading to increased proteasomal turnover of the mislocalized protein. rsc.org This suggests that targeting Sec61 with substrate-selective inhibitors like this compound could be a strategy to inhibit the biogenesis of specific oncoproteins. researchgate.netresearchgate.net

While this compound itself has shown activity against certain cancer-associated proteins, the broader application of Sec61 inhibitors in oncology is an active area of research. researchgate.netbiorxiv.orgresearchgate.net The potential for Sec61 inhibitors to downregulate disease-relevant proteins, including those involved in cancer, makes them promising candidates for further investigation as potential anticancer agents. biorxiv.orgresearchgate.net

Data Tables

While the search results provide qualitative data on which proteins are sensitive or resistant to this compound, detailed quantitative data (e.g., IC50 values for various proteins) suitable for comprehensive interactive tables across all mentioned applications were not consistently available in a structured format within the provided snippets. However, based on the information, a conceptual data table illustrating this compound sensitivity for selected proteins can be presented.

Protein NameProtein TypeThis compound SensitivityRelevant Application Area(s)
VCAM-1Membrane ProteinSensitiveImmunomodulation, Initial Discovery
ICAM-1Membrane ProteinSensitiveImmunomodulation
E-selectinMembrane ProteinSensitiveImmunomodulation
AngiotensinogenSecreted ProteinSensitiveResearch Probe
β-lactamaseSecreted ProteinSensitiveResearch Probe
Corticotropin Releasing Factor 1Secreted ProteinSensitiveResearch Probe
Endothelin B ReceptorMembrane ProteinSensitiveResearch Probe
Aquaporin 2Membrane ProteinSensitiveResearch Probe
TNFαMembrane ProteinSensitive (CT8/CT9)Immunomodulation
HER3Membrane ProteinSensitiveCancer Biology
Apo B-100Secreted ProteinSensitive (High Conc.)Research Probe
PAI-1Secreted ProteinResistantResearch Probe
CDH2Membrane ProteinSensitiveResearch Probe
CNXMembrane ProteinResistantResearch Probe
Erlin2Membrane ProteinSensitiveResearch Probe
CLDN1Membrane ProteinResistantResearch Probe
Pre-prolactinSecreted ProteinResistantResearch Probe
GAPDHCytosolic ProteinResistantControl (Non-translocated)

Note: Sensitivity can be concentration-dependent. Some proteins listed as sensitive might only show significant inhibition at higher this compound concentrations. researchgate.netchemicalprobes.orgresearchgate.net

Targeting Oncogenic Protein Expression Pathways

Research has demonstrated the potential of targeting the Sec61 translocon with inhibitors like this compound as a strategy for influencing oncogenic protein expression. Cancer cells often exhibit a heightened dependence on efficient protein translocation to support rapid growth and produce essential signaling molecules, including many oncogenic proteins, secreted proteins, and membrane receptors. nih.govacs.org

This compound, particularly the analog CT8, has been shown to selectively inhibit the expression of HER3 (human epidermal growth factor receptor 3), a receptor frequently implicated in various cancers. nih.govresearchgate.netnih.gov HER3 is a challenging target for conventional kinase inhibitors due to its atypical kinase domain function. nih.govnih.gov CT8 binds to the Sec61 translocon and prevents the signal peptide of nascent HER3 from initiating cotranslational translocation into the ER. nih.govresearchgate.netnih.gov This mislocalization leads to the degradation of HER3, thereby suppressing HER3 signaling. nih.govresearchgate.net Studies in HER2-amplified breast cancer cells have shown that CT8 treatment suppresses the induction of HER3 that occurs with lapatinib (B449) (a HER2 inhibitor) treatment and synergistically enhances the apoptotic effects of lapatinib. nih.govnih.gov

While this compound is substrate-selective, other Sec61 inhibitors like mycolactone (B1241217) exhibit broader inhibition of Sec61 clients. nih.govbiorxiv.org Studies using mycolactone in multiple myeloma (MM) have shown that inhibiting Sec61 can lead to proteotoxic stress and prevent the expression of membrane receptors crucial for MM cell division and dissemination. nih.govbiorxiv.org Inhibiting Sec61 with this compound has also been shown to increase the surface expression of BCMA (B-cell maturation antigen) on MM cell lines, enhancing the efficacy of BCMA-targeting antibody-drug conjugates. nih.govbiorxiv.org These findings highlight the Sec61 translocon as a therapeutic vulnerability in multiple myeloma and suggest the potential for Sec61 blockers, including this compound and its analogs, as novel anti-MM agents, potentially in combination with proteasome inhibitors. nih.govbiorxiv.org

Contributions to Novel Drug Design Strategies Targeting Signal Peptides

The signal sequence-dependent activity of this compound has significantly contributed to the understanding of signal peptides as potential drug targets. researchgate.netnih.gov Signal peptides (SPs) and transmembrane domains (TMDs) are the intrinsic targeting signals that direct proteins to the Sec61 translocon for co- and post-translational translocation. mdpi.com While signal sequences are remarkably diverse, they are all recognized by the highly conserved Sec61 complex. researchgate.net

This compound's ability to discriminate among different signal sequences to selectively inhibit the translocation of a subset of proteins suggests that small molecules can interfere with protein biogenesis by recognizing specific features within these targeting signals. researchgate.netnih.gov This provides a novel paradigm for drug design, moving beyond traditional approaches that primarily target enzyme active sites or receptor binding pockets. nih.gov

Research into the mechanism of this compound action indicates that it may stabilize the Sec61 channel in a conformation that impedes the productive interaction or insertion of certain signal sequences or transmembrane domains. researchgate.netelifesciences.orgnih.gov Specifically, this compound appears to trap nascent transmembrane helices at the lateral gate of the Sec61 channel, stabilizing a pre-integration intermediate. escholarship.orgelifesciences.org The progression through this this compound-arrested stage is influenced by the biophysical properties of the TMD, such as hydrophobicity and helical propensity, which contribute to this compound's substrate discrimination. elifesciences.org

Studies using this compound and its analogs, along with large-scale screening platforms interrogating libraries of signal peptides, are helping to define the sequence determinants that confer sensitivity or resistance to these inhibitors. chemicalprobes.orgresearchgate.netescholarship.org This knowledge is crucial for designing new this compound analogs with enhanced selectivity for specific protein targets relevant to various diseases, including cancer. researchgate.netescholarship.org The concept that signal sequence variation can be exploited to modulate the functional expression of secreted and membrane proteins at the point of entry into the secretory pathway opens up new avenues for therapeutic intervention. researchgate.net

Future Directions in Sec61 Translocon Research Utilizing this compound

This compound continues to be a valuable tool for unraveling the complexities of Sec61-mediated protein translocation and exploring its role in health and disease. Future research directions utilizing this compound include:

Defining the complete subset of human proteins sensitive to this compound and its analogs: While some this compound-sensitive proteins have been identified, a comprehensive understanding of the full range of targeted proteins is needed. chemicalprobes.orgescholarship.orgescholarship.org High-throughput screening approaches using signal peptide libraries are instrumental in this effort. chemicalprobes.orgresearchgate.netescholarship.org

Elucidating the precise molecular mechanism of signal sequence discrimination by this compound: Further studies are required to fully understand how the interaction between this compound, the Sec61 translocon, and specific signal sequences leads to selective inhibition. escholarship.orgresearchgate.netelifesciences.orgnih.gov This includes detailed structural studies of this compound-bound Sec61 complexes with different signal peptide substrates.

Investigating the efficacy of cotransins in various disease models: While studies in cancer, particularly targeting HER3 and in multiple myeloma, show promise, further research is needed to evaluate the therapeutic potential of cotransins in other diseases where dysregulated protein translocation plays a role, such as certain viral infections. nih.govfrontiersin.org

Developing more selective and potent this compound analogs: Based on the understanding of signal sequence determinants and the mechanism of action, medicinal chemistry efforts can focus on designing improved this compound derivatives with tailored specificity for disease-relevant proteins and enhanced pharmacological properties. researchgate.netescholarship.org

Utilizing this compound as a probe to study Sec61 dynamics: this compound's ability to trap translocation intermediates provides a unique opportunity to study transient conformations of the Sec61 channel during protein translocation and integration. escholarship.orgelifesciences.org

By continuing to utilize this compound as a research tool and building upon the knowledge gained from past studies, the scientific community can further illuminate the fundamental processes of protein translocation and develop novel therapeutic strategies targeting the Sec61 translocon and specific signal peptides.

Q & A

Q. What is the primary mechanism by which Cotransin inhibits the biosynthesis of specific membrane proteins?

this compound selectively inhibits the integration of signal peptides (SPs) or signal anchor sequences (SASs) into the Sec61 translocon during protein translocation. This mechanism was demonstrated using HEK 293 cells transfected with ETBR (endothelin B receptor) constructs. This compound (30 µM) reduced ETBR surface expression without affecting transcription, confirming its post-translational action. Sensitivity was shown to depend on structural features of the SP/SAS rather than sequence length or hydrophobicity .

Q. How do researchers determine whether a signal sequence is this compound-sensitive?

Sensitivity is assessed via proteomic approaches (e.g., SILAC coupled with quantitative mass spectrometry) and functional assays. For example, replacing the signal peptide of a resistant receptor (e.g., βOR) with that of a sensitive receptor (e.g., ETBR) transfers this compound sensitivity. Mutagenesis studies further identify critical residues or conformational motifs required for inhibition .

Advanced Research Questions

Q. How can structural determinants of this compound sensitivity reconcile discrepancies between sequence-based predictions and experimental results?

this compound sensitivity correlates with conformational motifs in SASs rather than linear sequence motifs. For instance, introducing a conformational motif (e.g., dual hydrophobic cavities) into the resistant SAS of AQP2 conferred sensitivity. This explains why bioinformatic analyses based on sequence alone fail to predict sensitivity and underscores the need for structural validation via mutagenesis and binding assays .

Q. What experimental strategies address contradictions in this compound’s selectivity across different cell lines or model systems?

Contradictions often arise from variations in Sec61 translocon composition or experimental conditions. To mitigate this:

  • Standardize cell lines (e.g., HEK 293 for mammalian studies) and this compound concentrations (e.g., 10–30 µM).
  • Include controls with SP/SAS swaps (e.g., ETBR signal peptide fused to βOR) to isolate translocon-specific effects.
  • Validate findings using orthogonal methods like radioligand binding (e.g., [¹²⁵I]ET-1) or functional assays (e.g., IP₃ accumulation) .

Q. How can researchers optimize this compound treatment protocols to balance efficacy and cytotoxicity in vitro?

Dose-response curves and time-course experiments are critical. For example, 30 µM this compound for 17 hours effectively inhibits ETBR in HEK 293 cells without overt cytotoxicity. However, prolonged exposure or higher doses may activate stress pathways; thus, viability assays (e.g., MTT) and ER stress markers (e.g., BiP/GRP78) should be monitored .

Methodological Guidance

Q. What techniques are recommended for profiling this compound-sensitive proteomes?

  • SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture): Quantify protein abundance changes in this compound-treated vs. untreated cells.
  • Quantitative Mass Spectrometry: Identify proteins with reduced surface expression.
  • Site-Directed Mutagenesis: Validate conformational motifs by introducing point mutations into resistant SASs (e.g., AQP2-T126M) .

Q. How should researchers ensure reproducibility in this compound studies?

  • Detailed Protocols: Report this compound sources (e.g., CAS number), solvent (e.g., DMSO concentration), and treatment duration.
  • Replication: Include biological triplicates and technical replicates in binding assays (e.g., [¹²⁵I]ET-1 saturation curves).
  • Data Transparency: Deposit raw mass spectrometry data in repositories like PRIDE and provide accession numbers .

Q. What statistical methods validate this compound’s effects on receptor trafficking?

  • Non-linear Regression: Analyze radioligand binding data (e.g., KD and Bmax calculations using GraphPad Prism).
  • ANOVA with Post-Hoc Tests: Compare IP₃ accumulation across treatment groups.
  • Power Analysis: Predefine sample sizes to ensure detectable effect sizes (e.g., ≥2-fold change in Bmax) .

Data Interpretation Challenges

Q. How do in vitro findings with this compound translate to in vivo models?

In vitro models (e.g., HEK 293 cells) lack endogenous regulatory factors present in tissues. To address this:

  • Use primary cells or organoids expressing this compound-sensitive receptors.
  • Combine this compound with genetic models (e.g., Sec61 mutants) to confirm target engagement.
  • Consider pharmacokinetic limitations (e.g., solubility, bioavailability) in animal studies .

Q. What proteomic tools resolve off-target effects of this compound?

Off-target effects are minimized by:

  • CRISPR-Cas9 Knockouts: Validate specificity using Sec61-deficient cells.
  • Pulse-Chase Experiments: Track nascent protein translocation in the presence of this compound.
  • Chemical Genomics: Compare this compound’s effects with Sec61 inhibitors (e.g., eeyarestatin) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.